H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

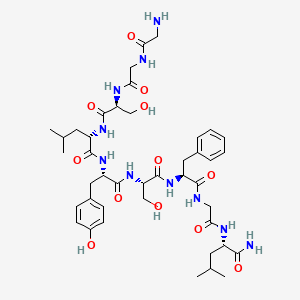

The compound H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 is a peptide composed of the amino acids glycine, serine, leucine, tyrosine, phenylalanine, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or iodine.

Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution reagents: Various chemical groups depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Applications De Recherche Scientifique

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: has numerous applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mécanisme D'action

The mechanism of action of H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that result in its biological effects. The exact pathways depend on the context in which the peptide is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-OH: Similar structure but with a free carboxyl group at the C-terminus.

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-OMe: Similar structure but with a methyl ester at the C-terminus.

Uniqueness

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2: is unique due to its specific sequence and amidated C-terminus, which can influence its stability, solubility, and biological activity compared to other similar peptides.

Activité Biologique

H-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2, also known as Allatostatin III, is a nonapeptide consisting of nine amino acids. This compound has been the subject of various studies focusing on its biological activity, particularly in the context of protein-protein interactions, cellular signaling, and potential therapeutic applications. This article presents a detailed overview of the biological activity of this compound, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C42H62N10O12, with a CAS number of 123338-12-5. The sequence features a dipeptide motif (Gly-Gly) at the N-terminus and an amide group at the C-terminus, which may influence its stability and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific receptors or enzymes. Upon binding to these targets, the peptide can initiate a cascade of biochemical events that lead to various physiological effects. The exact pathways involved depend on the cellular context in which the peptide operates.

Hormonal Activity

Research indicates that peptides similar to this compound exhibit hormonal activities. For instance, they may play roles in regulating metabolic processes and influencing growth or developmental pathways in various organisms.

Antimicrobial and Antioxidant Effects

Some studies have highlighted the antimicrobial and antioxidant properties of peptides derived from similar sequences. These activities are crucial for developing therapeutic agents against infections and oxidative stress-related diseases .

Drug Development Potential

Due to its specific amino acid sequence, this compound shows promise as a lead compound for drug discovery. Its ability to bind to specific receptors could facilitate the development of new peptide-based drugs targeting various diseases .

Case Studies

- Cellular Signaling Pathways : A study investigated the role of this compound in modulating cellular signaling pathways. Results indicated that this peptide could enhance signaling through specific G-protein coupled receptors (GPCRs), leading to increased cellular responses such as proliferation and differentiation .

- Therapeutic Applications : In another study, researchers explored the potential of this peptide as a drug delivery vehicle. The findings suggested that conjugating this compound with therapeutic agents improved their bioavailability and efficacy in target tissues.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N10O12/c1-23(2)14-28(37(44)59)47-36(58)20-46-38(60)30(16-25-8-6-5-7-9-25)50-42(64)33(22-54)52-40(62)31(17-26-10-12-27(55)13-11-26)51-39(61)29(15-24(3)4)49-41(63)32(21-53)48-35(57)19-45-34(56)18-43/h5-13,23-24,28-33,53-55H,14-22,43H2,1-4H3,(H2,44,59)(H,45,56)(H,46,60)(H,47,58)(H,48,57)(H,49,63)(H,50,64)(H,51,61)(H,52,62)/t28-,29-,30-,31-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQELVQXEBBNBAC-FSJACQRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N10O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.